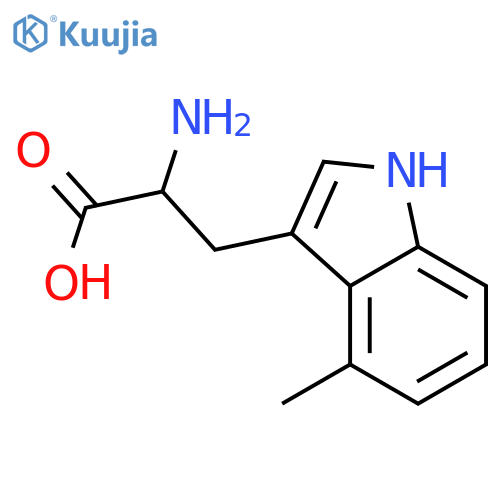

Cas no 1954-45-6 (2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid)

1954-45-6 structure

商品名:2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- DL-Tryptophan,4-methyl-

- 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

- 4-METHYL-DL-TRYPTOPHAN

- H-4-Me-DL-Trp-OH

- H-Trp(4-Me)-OH

- 4-Methyltryptophan

- AmbotzHAA7810

- DL-Tryptophan,4-methyl

- CS-W020502

- DS-13334

- 4-Methyltryptophan #

- AKOS022926987

- SCHEMBL109837

- EN300-369975

- M-5000

- EINECS 217-785-2

- NSC-71048

- 1954-45-6

- CHEMBL563629

- NSC 71048

- SCHEMBL18028997

- NSC71048

- 2-amino-3-(4-methyl-1H-indol-3-yl)propanoicacid

- FT-0619080

- A934658

- F52887

- FPJGLSZLQLNZIW-UHFFFAOYSA-N

- DL-2-Amino-3-(4-methylindolyl)propionic acid

- Tryptophan, 4-methyl-

- SY263324

- MFCD00055987

- propanoic acid, 2-amino-3-(4-methylindol-3-yl) -

-

- MDL: MFCD00055987

- インチ: InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)

- InChIKey: FPJGLSZLQLNZIW-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CNC2=CC=C1)CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 218.10600

- どういたいしつりょう: 218.105528

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.1

- 疎水性パラメータ計算基準値(XlogP): _0.7

じっけんとくせい

- 密度みつど: 1.313

- ふってん: 454.1 °C at 760 mmHg

- フラッシュポイント: 228.4 °C

- PSA: 79.11000

- LogP: 2.13100

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid セキュリティ情報

- ちょぞうじょうけん:2-8°C

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-369975-0.5g |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

1954-45-6 | 95% | 0.5g |

$299.0 | 2023-05-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2453-250MG |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

1954-45-6 | 95% | 250mg |

¥462.00 | 2023-05-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ320-200mg |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

1954-45-6 | 95% | 200mg |

1691.0CNY | 2021-07-14 | |

| Chemenu | CM133457-1g |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

1954-45-6 | 95% | 1g |

$204 | 2021-06-09 | |

| eNovation Chemicals LLC | Y1040342-1g |

Tryptophan, 4-methyl- |

1954-45-6 | 95% | 1g |

$265 | 2024-07-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280446-100 mg |

4-Methyl-DL-tryptophan, |

1954-45-6 | 100MG |

¥797.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | D920608-5g |

4-Methyl-DL-tryptophan |

1954-45-6 | 95% | 5g |

$1025 | 2023-08-31 | |

| Chemenu | CM133457-1g |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

1954-45-6 | 95% | 1g |

$*** | 2023-03-31 | |

| Enamine | EN300-369975-1.0g |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |

1954-45-6 | 95% | 1g |

$398.0 | 2023-05-26 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02559-5g |

2-amino-3-(4-methyl-1h-indol-3-yl)propanoic Acid |

1954-45-6 | 95% | 5g |

$558 | 2023-09-07 |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid 関連文献

-

Dorota Jakubczyk,Johnathan Z. Cheng,Sarah E. O'Connor Nat. Prod. Rep. 2014 31 1328

-

2. BiochemistryE. Boyland,J. Lascelles,S. P. Datta,D. M. Needham,N. F. Maclagan,J. H. Wilkinson Annu. Rep. Prog. Chem. 1952 49 252

-

Martin E. Tanner Nat. Prod. Rep. 2015 32 88

-

4. 141. The synthesis of the nuclear-C-methylated tryptophans. A note on the aldehyde reactions for tryptophanH. N. Rydon J. Chem. Soc. 1948 705

-

Julia Winkelblech,Xiulan Xie,Shu-Ming Li Org. Biomol. Chem. 2016 14 9883

1954-45-6 (2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid) 関連製品

- 4350-09-8(5-Hydroxy L-Tryptophan)

- 73-22-3(L-Tryptophan)

- 110117-83-4(1-Methyl-D-tryptophan)

- 56-69-9(5-Hydroxy Tryptophan)

- 54-12-6(tryptophan)

- 145224-90-4(L-Tryptophan,5-hydroxy-, dihydrate (9CI))

- 154-06-3(5-Methyl-L-tryptophan)

- 114-03-4(5-Hydroxy-D-tryptophan)

- 314062-44-7(5-Hydroxy-L-Tryptophan hydrate)

- 153-91-3(a-Methyl-DL-tryptophan)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1954-45-6)2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

清らかである:99%/99%

はかる:5g/1g

価格 ($):900.0/234.0